(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid
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Overview
Description
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid is an organic compound that features a thiophene ring, a tert-butoxy group, and a butanoic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid typically involves the following steps:
Formation of the thiophene ring: This can be achieved through various methods, such as the Paal-Knorr synthesis.
Introduction of the tert-butoxy group: This step often involves the use of tert-butyl alcohol and an acid catalyst.
Formation of the butanoic acid moiety: This can be done through a series of reactions, including oxidation and esterification.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the formation of alcohols or other reduced forms of the compound.
Substitution: The compound can undergo substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.
Scientific Research Applications
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The exact molecular targets and pathways involved are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
®-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid: The enantiomer of the compound with similar structural properties but different stereochemistry.
4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid: The racemic mixture of the compound.
Uniqueness
(S)-4-(tert-Butoxy)-4-oxo-2-(thiophen-3-yl)butanoic acid is unique due to its specific stereochemistry, which can lead to different biological and chemical properties compared to its enantiomer and racemic mixture. This uniqueness makes it a valuable compound for various research applications.
Properties
Molecular Formula |
C12H16O4S |
---|---|
Molecular Weight |
256.32 g/mol |
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-thiophen-3-ylbutanoic acid |
InChI |
InChI=1S/C12H16O4S/c1-12(2,3)16-10(13)6-9(11(14)15)8-4-5-17-7-8/h4-5,7,9H,6H2,1-3H3,(H,14,15)/t9-/m0/s1 |
InChI Key |
XQAZRXKMQMGRKC-VIFPVBQESA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)C[C@@H](C1=CSC=C1)C(=O)O |
Canonical SMILES |
CC(C)(C)OC(=O)CC(C1=CSC=C1)C(=O)O |
Origin of Product |
United States |
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